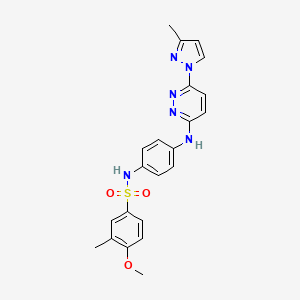

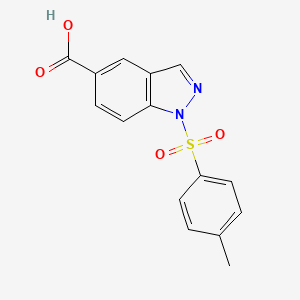

![molecular formula C10H9ClN2O2 B2766643 2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 2137542-65-3](/img/structure/B2766643.png)

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one” is a derivative of pyrido[2,3-d]pyrimidine . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .

Synthesis Analysis

Methods for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives include the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The synthesis of “this compound” involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis

The compound yields 71% as a yellow solid, with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are: υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO-d6) values are: δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3). Its 13C NMR (100 MHz, DMSO-d6) values are: δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .科学的研究の応用

Corrosion Inhibition

Pyrimidine derivatives, including those similar to 2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one, have been synthesized and studied for their inhibitory action against the corrosion of mild steel in acidic media. These studies utilized electrochemical, SEM, EDX, AFM, and DFT studies to investigate their protective capabilities, showing that such compounds can act as efficient organic inhibitors due to their adsorption on metal surfaces (Yadav et al., 2015).

Antimicrobial Activities

Several pyrimidinone and oxazinone derivatives, synthesized using pyrido[1,2-a]pyrimidin-4-one analogues as starting materials, have displayed significant antimicrobial activities. These compounds were designed to target various bacterial and fungal strains, comparing favorably with standard drugs like streptomycin and fusidic acid in terms of efficacy (Hossan et al., 2012).

Organic Synthesis

Research on pyrido[1,2-a]pyrimidines has also focused on their synthesis and structural characteristics. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, studies have explored the crystal structure and spectral characteristics of closely related compounds, shedding light on their molecular and electronic structures (Koval’chukova et al., 2004).

Drug Development

Compounds within the pyrido[1,2-a]pyrimidin-4-one family have been investigated for their antiviral and anticancer properties. For example, derivatives have been synthesized for the potential treatment of diseases such as Parkinson's disease and cancer, demonstrating the therapeutic potential of this chemical framework (Wang et al., 2017).

作用機序

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets

Mode of Action

Pyridopyrimidines are known to interact with their targets through various mechanisms, including binding to active sites or allosteric modulation . The specific interaction of this compound with its targets would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Pyridopyrimidines have been associated with a variety of biological activities, suggesting that they may influence multiple pathways

Result of Action

Given the diverse biological activities associated with pyridopyrimidines, the effects of this compound could be multifaceted . Detailed studies are needed to elucidate these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

将来の方向性

特性

IUPAC Name |

2-chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-9(11)12-8-4-3-7(15-2)5-13(8)10(6)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNWXJGFHXRYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CN2C1=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)